N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the bromo and oxo groups. The final steps involve the formation of the pyrazole ring and the attachment of the thiophen-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromo atom.
Scientific Research Applications
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H10BrN5O2S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H10BrN5O2S/c17-8-3-4-10-9(6-8)14(16(24)18-10)21-22-15(23)12-7-11(19-20-12)13-2-1-5-25-13/h1-7,18,24H,(H,19,20) |
InChI Key |
XYKGXHAXMAAKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.